molecular formula C19H36O3 B1247527 Rel-methyl 8-((2S,3R)-3-octyloxiran-2-yl)octanoate

Rel-methyl 8-((2S,3R)-3-octyloxiran-2-yl)octanoate

Cat. No.: B1247527
M. Wt: 312.5 g/mol
InChI Key: CAMHHLOGFDZBBG-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-methyl 8-((2S,3R)-3-octyloxiran-2-yl)octanoate is a chemical compound with the molecular formula C19H36O3 . It is also known by other names such as cis-9,10-Epoxyoctadecanoic Acid Methyl Ester and cis-Methyl 8-(3-octyloxiran-2-yl)octanoate . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a long aliphatic chain. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Chemical Reactions Analysis

Rel-methyl 8-((2S,3R)-3-octyloxiran-2-yl)octanoate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Rel-methyl 8-((2S,3R)-3-octyloxiran-2-yl)octanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Rel-methyl 8-((2S,3R)-3-octyloxiran-2-yl)octanoate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects . The specific pathways involved depend on the context of its application and the target molecules.

Comparison with Similar Compounds

Rel-methyl 8-((2S,3R)-3-octyloxiran-2-yl)octanoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of both an oxirane ring and an ester group, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 8-[(2S,3R)-3-octyloxiran-2-yl]octanoate

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m1/s1

InChI Key

CAMHHLOGFDZBBG-MSOLQXFVSA-N

SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OC

Isomeric SMILES

CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCCC(=O)OC

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OC

Synonyms

cis-9,10-epoxystearate methyl ester
methyl 9,10-epoxystearate
methyl 9,10-epoxystearate, (2R-cis)-isomer
methyl 9,10-epoxystearate, (2R-trans)-isomer
methyl 9,10-epoxystearate, (2S-cis)-isomer
methyl 9,10-epoxystearate, (cis)-isomer
methyl 9,10-epoxystearate, (trans)-isomer
methyl 9,10-epoxystearate, carboxy 14C-labeled, (cis)-isomer
methyl cis-9,10-epoxystearate
trans-9,10-epoxystearate methyl este

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rel-methyl 8-((2S,3R)-3-octyloxiran-2-yl)octanoate
Reactant of Route 2
Reactant of Route 2
Rel-methyl 8-((2S,3R)-3-octyloxiran-2-yl)octanoate
Reactant of Route 3
Rel-methyl 8-((2S,3R)-3-octyloxiran-2-yl)octanoate
Reactant of Route 4
Rel-methyl 8-((2S,3R)-3-octyloxiran-2-yl)octanoate
Reactant of Route 5
Rel-methyl 8-((2S,3R)-3-octyloxiran-2-yl)octanoate
Reactant of Route 6
Reactant of Route 6
Rel-methyl 8-((2S,3R)-3-octyloxiran-2-yl)octanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.